L-Iditol hexaacetate
CAS No.: 13443-46-4
Cat. No.: VC20776594
Molecular Formula: C18H26O12
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13443-46-4 |
|---|---|
| Molecular Formula | C18H26O12 |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate |
| Standard InChI | InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 |
| Standard InChI Key | NJVBTKVPPOFGAT-WNRNVDISSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
L-Iditol hexaacetate is derived from L-Iditol through acetylation of all six hydroxyl groups. The molecular formula of L-Iditol hexaacetate is C18H26O12, with a systematic IUPAC name of [(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate . This compound maintains the stereochemical configuration of L-Iditol while having all hydroxyl groups replaced with acetate functional groups.
Physical and Chemical Properties
The physical and chemical properties of L-Iditol hexaacetate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H26O12 |
| Molecular Weight | 434.4 g/mol |
| Physical State | Crystalline solid |
| Structure Type | Hexaacetylated sugar alcohol |
| Solubility | Soluble in organic solvents |
| Stability | More stable than parent compound (L-Iditol) |
| Reactivity | Reduced reactivity compared to L-Iditol |
The acetylation of all hydroxyl groups in L-Iditol significantly alters its physical and chemical properties. The resulting compound is more stable and less reactive toward other chemical reagents due to the protection of the reactive hydroxyl groups . This modification also enhances the solubility of the compound in organic solvents, making it more suitable for various organic synthesis applications.
Identifiers and Nomenclature
L-Iditol hexaacetate is known by several identifiers and synonyms in scientific literature and chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 13443-46-4 |
| PubChem CID | 13393019 |
| InChI | InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 |
| InChIKey | NJVBTKVPPOFGAT-WNRNVDISSA-N |
| Synonyms | D-Sorbitol hexaacetate (alternative name) |
The compound is also occasionally referred to as D-Sorbitol hexaacetate, though this alternative designation should be used with caution as it may create confusion regarding the stereochemical configuration of the molecule .
Synthesis and Preparation
Preparation of L-Iditol
The preparation of L-Iditol hexaacetate begins with the synthesis of its parent compound, L-Iditol. According to patent information, L-Iditol can be prepared through a chromatographic treatment of a mixture containing L-iditol and L-sorbose . This process involves several steps:
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Creation of a mixture containing L-iditol and L-sorbose
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Subjecting this mixture to chromatographic separation
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Collection and purification of the L-iditol fraction
The patent describes a method for preparing high-purity L-iditol, which is essential for the subsequent acetylation reaction to produce L-Iditol hexaacetate .
Acetylation Process
Once pure L-Iditol is obtained, the synthesis of L-Iditol hexaacetate involves an acetylation reaction where all six hydroxyl groups of L-Iditol are replaced with acetate groups. This acetylation process typically employs acetic anhydride in the presence of a catalyst, such as pyridine or a similar base. The reaction can be represented as:
L-Iditol (C6H14O6) + 6 (CH3CO)2O → L-Iditol hexaacetate (C18H26O12) + 6 CH3COOH
The acetylation process requires careful control of reaction conditions, including temperature, solvent system, and reaction time, to ensure complete acetylation of all hydroxyl groups while minimizing side reactions.
Applications in Research
Use in Carbohydrate Chemistry
L-Iditol hexaacetate plays a significant role in carbohydrate chemistry research, particularly in studies involving the modification and derivatization of sugar compounds . Its primary applications include:
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Serving as an intermediate in the synthesis of complex carbohydrate structures
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Facilitating isolation and purification of specific carbohydrate derivatives
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Enhancing solubility and chromatographic properties of carbohydrate compounds
These applications make L-Iditol hexaacetate an invaluable tool in research laboratories focused on carbohydrate chemistry and related fields.
Role as a Protecting Group
One of the most significant applications of L-Iditol hexaacetate is its role as a protecting group for hydroxyl functionalities in carbohydrate molecules . The acetylation of hydroxyl groups:
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Prevents unwanted reactions at these positions during other synthetic transformations
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Allows for selective modification of other functional groups
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Enables regioselective reactions by protecting multiple hydroxyl groups simultaneously
This protective function is particularly valuable in multi-step synthetic pathways where control over reaction selectivity is essential.
Applications in Various Fields
Beyond its basic role in organic synthesis, L-Iditol hexaacetate finds applications in several specialized research areas:
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Drug delivery systems - used in the development of carbohydrate-based carriers
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Biomaterial science - incorporated into materials with specific biological interactions
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Carbohydrate-based nanotechnology - utilized in the creation of nanoscale structures with controlled properties
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Glycosylation reactions - employed as a key component in forming glycosidic bonds
The contributions of L-Iditol hexaacetate to these fields have advanced research in glycobiology, chemical biology, and materials science by enabling the synthesis of structurally diverse carbohydrate derivatives with tailored properties and functionalities .
Comparison with Related Compounds
Relationship to L-Iditol
L-Iditol hexaacetate is derived from L-Iditol (C6H14O6), which is a hexahydroxyhexane with specific stereochemistry . The parent compound L-Iditol has different physical and chemical properties compared to its hexaacetate derivative:
| Property | L-Iditol | L-Iditol Hexaacetate |
|---|---|---|
| Molecular Formula | C6H14O6 | C18H26O12 |
| Molecular Weight | 182.172 g/mol | 434.4 g/mol |
| Melting Point | 77°C | Not specified in sources |
| Solubility | Highly water-soluble, limited solubility in organic solvents | Limited water solubility, good solubility in organic solvents |
| Reactivity | Highly reactive hydroxyl groups | Less reactive, protected hydroxyl groups |
L-Iditol is primarily used as a biochemical reagent in life science research , while its hexaacetate derivative serves more specialized functions in organic synthesis and carbohydrate chemistry as discussed above.
Structural Relationship to Other Sugar Alcohols
L-Iditol belongs to the family of sugar alcohols (polyols) and is structurally related to other important compounds such as D-glucitol (sorbitol) but with different stereochemistry . The acetylated derivatives of these sugar alcohols, including L-Iditol hexaacetate, maintain these stereochemical differences while sharing similar physical properties due to the presence of acetate groups.
| Commercial Aspect | Details |
|---|---|
| Available Quantity | Typically 200 mg packages |
| Approximate Cost | $300.00 per 200 mg |
| Purity | Research grade |
| Storage Recommendations | Store in cool, dry conditions away from direct light |
| Catalog Information | Various suppliers (e.g., Santa Cruz Biotechnology: sc-280884) |
The commercial availability of L-Iditol hexaacetate facilitates its use in research laboratories worldwide, contributing to advancements in carbohydrate chemistry and related fields .
Research Significance and Future Directions
Current Research Applications
L-Iditol hexaacetate continues to be significant in current research, particularly in:
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Development of novel synthetic methodologies for complex carbohydrate structures
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Investigation of structure-activity relationships in bioactive carbohydrate derivatives
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Exploration of new materials with specific properties for biomedical applications
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Study of carbohydrate-protein interactions using modified sugar derivatives
These research applications highlight the ongoing importance of L-Iditol hexaacetate in advancing knowledge in various scientific disciplines.
Future Research Directions
Potential future directions for research involving L-Iditol hexaacetate include:
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Development of more efficient and selective methods for partial deacetylation to create derivatives with specific acetylation patterns
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Exploration of its potential role in creating biodegradable polymers for environmentally friendly materials
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Investigation of its applications in targeted drug delivery systems
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Utilization in glycomics research to better understand the role of carbohydrates in biological systems
As research in carbohydrate chemistry and related fields continues to evolve, L-Iditol hexaacetate is likely to maintain its significance as a valuable chemical tool.
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